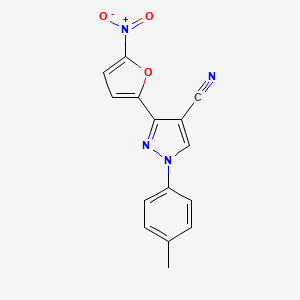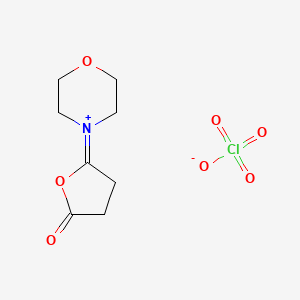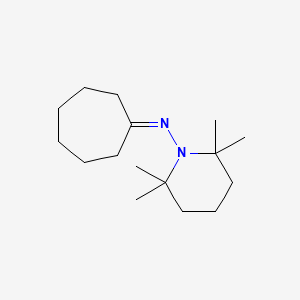![molecular formula C13H12BrN3 B14583901 2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide CAS No. 61254-50-0](/img/structure/B14583901.png)
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it valuable in various research fields, including materials science, pharmaceuticals, and optoelectronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide typically involves the reaction of 2-aminopyridine with an aryl aldehyde. This reaction can be catalyzed by iodine or other catalysts, leading to the formation of the imidazo[1,5-a]pyridine core . The reaction conditions often include heating and the use of solvents like acetic acid or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of imidazo[1,5-a]pyridine N-oxide.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Applications De Recherche Scientifique
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-b]pyridazine: Another related compound with different biological activities.
Uniqueness
2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide is unique due to its specific substitution pattern and the presence of a bromide ion, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
61254-50-0 |
|---|---|
Formule moléculaire |
C13H12BrN3 |
Poids moléculaire |
290.16 g/mol |
Nom IUPAC |
3-phenylimidazo[1,5-a]pyridin-4-ium-2-amine;bromide |
InChI |
InChI=1S/C13H12N3.BrH/c14-16-10-12-8-4-5-9-15(12)13(16)11-6-2-1-3-7-11;/h1-10H,14H2;1H/q+1;/p-1 |
Clé InChI |
QKIZQULXMVNNAH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=[N+]3C=CC=CC3=CN2N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14583831.png)





![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)



![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
